REACTION_CXSMILES
|
[C:1](=[N:9][NH2:10])([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2].C1([N:17]=[C:18]=[S:19])CCCCC1>CO>[C:1](=[N:9][NH:10][C:18]([NH2:17])=[S:19])([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2]
|
Name
|
|
Quantity
|
6.76 g
|
Type
|
reactant
|
Smiles
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C(C)(C1=NC=CC=C1)=NN
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=S
|
Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
the solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hours
|
Duration
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3 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was chilled
|
Type
|
CUSTOM
|
Details
|
the crystals which formed
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the product from 150 ml of MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C1=NC=CC=C1)=NNC(=S)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |